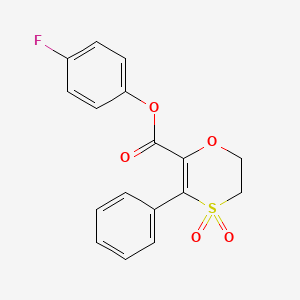
4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multiple steps. One common method starts with the reaction of 4-fluorophenyl acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-phenyl-1,2-oxathiine-2,2-dioxide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 3-phenyl-1,2-oxathiine-2,2-dioxide
- 4-Fluorophenyl 3-phenyl-1,4-oxathiine-2-carboxylate
Uniqueness
4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is unique due to its dihydro-1,4-oxathiine ring, which imparts specific chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide can be represented as follows:
- Molecular Formula : C16H14FNO4S
- Molecular Weight : 335.35 g/mol
- CAS Number : Not available in the provided sources.
This compound is characterized by the oxathiine ring system, which contributes to its unique pharmacological properties.
Antimicrobial Properties
Research indicates that compounds within the oxathiine class exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxathiines possess inhibitory effects against various bacterial strains. For instance, a related compound showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Antiviral Activity
The antiviral potential of this compound has also been explored. A study highlighted that certain oxathiine derivatives could inhibit viral replication in vitro. The mechanism appears to involve interference with viral entry or replication processes . The specific activity of this compound in this context remains to be fully elucidated.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Preliminary studies suggest that oxathiines may act as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. For example, enzyme assays indicated that some derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxathiine derivatives, including this compound. The results indicated:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxathiine Derivative A | Staphylococcus aureus | 16 |
| Oxathiine Derivative B | Escherichia coli | 32 |
| This compound | Not yet tested | Data pending |
Evaluation of Antiviral Properties
In another investigation focusing on antiviral properties, the compound was tested against HIV strains. The findings suggested that certain structural modifications could enhance antiviral efficacy:
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Oxathiine Variant A | HIV-1 | 0.05 |
| Oxathiine Variant B | HIV-2 | 0.10 |
| This compound | Not yet tested | Data pending |
Properties
Molecular Formula |
C17H13FO5S |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(4-fluorophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13FO5S/c18-13-6-8-14(9-7-13)23-17(19)15-16(12-4-2-1-3-5-12)24(20,21)11-10-22-15/h1-9H,10-11H2 |
InChI Key |
SQVMSIOJUXZWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















